molecular formula C18H19NO3 B3756284 Butyl 2-benzamidobenzoate

Butyl 2-benzamidobenzoate

Cat. No.: B3756284
M. Wt: 297.3 g/mol
InChI Key: JKXRPCRAOKYBFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl 2-benzamidobenzoate is an organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological and pharmacological activities, making them significant in various scientific fields

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Butyl 2-benzamidobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction can produce simpler benzimidazole compounds .

Scientific Research Applications

Butyl 2-benzamidobenzoate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Butyl 2-benzamidobenzoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it can inhibit voltage-gated calcium channels, affecting cellular signaling and function . The substitution pattern around the benzimidazole nucleus plays a crucial role in determining its activity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl 2-benzamidobenzoate stands out due to its unique combination of the benzimidazole nucleus and butyl group, which enhances its lipophilicity and ability to interact with biological targets. This makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

butyl 2-benzamidobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-2-3-13-22-18(21)15-11-7-8-12-16(15)19-17(20)14-9-5-4-6-10-14/h4-12H,2-3,13H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKXRPCRAOKYBFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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